3-(4-Bromo-3-fluorophenoxy)oxolane
Description
3-(4-Bromo-3-fluorophenoxy)oxolane is a substituted oxolane (tetrahydrofuran, THF) derivative featuring a 4-bromo-3-fluorophenoxy group attached to the oxolane ring. Its molecular formula is C₁₀H₉BrFNO₂, with a molecular weight of 261.10 g/mol, and it is registered under CAS number 1464826-48-9 . The compound’s structure combines the five-membered oxolane ring with halogenated aromatic substituents, which influence its physicochemical properties and reactivity. Oxolane itself is a cyclic ether with high water solubility (miscible) and a vapor pressure of 132 mm Hg at 20°C , but the bulky bromo-fluorophenoxy group in this derivative likely reduces polarity and alters solubility and stability compared to unsubstituted THF.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(4-bromo-3-fluorophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrFO2/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
MQVKZZHYHHZTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenation and Electronic Effects
In contrast, the spiro compound 5-bromo-2,3-dihydrospiro[indene-1,3'-oxolane] () features a bromo group in a sterically constrained spiro system, which may limit accessibility for further reactions .
Ring Size and Stability
Laureatin (I), a natural brominated oxetane derivative, undergoes acid-induced rearrangement to oxolane derivatives due to the higher ring strain in its four-membered oxetane ring . This highlights the superior stability of five-membered oxolane rings like that in this compound under acidic conditions.
Solubility and Physical Properties
Unsubstituted THF (oxolane) is highly water-miscible and volatile , but the aromatic substituents in this compound likely reduce water solubility and increase lipophilicity, making it more suitable for organic-phase reactions.
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